molecular formula C10H9BO2 B048362 1-Naphthaleneboronic acid CAS No. 13922-41-3

1-Naphthaleneboronic acid

Cat. No. B048362
CAS RN: 13922-41-3
M. Wt: 171.99 g/mol
InChI Key: HUMMCEUVDBVXTQ-UHFFFAOYSA-N
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Description

1-Naphthaleneboronic acid (1-NBA) is a boronic acid derivative of naphthalene, a naturally occurring hydrocarbon. It is a colorless, crystalline solid that is soluble in water and ethanol. 1-NBA is widely used in organic synthesis and has many applications in biological and medicinal chemistry due to its ability to form boronate esters with a variety of molecules. In addition, 1-NBA can be used in a wide range of chemical reactions, including Suzuki-Miyaura cross-coupling, Ullmann etherification, and Heck reaction.

Scientific Research Applications

  • Fluorescence Nanoparticle for Ornidazole Detection : Xia Jiao-yun (2008) demonstrated that 1-naphthaleneboronic-acid-doped fluorescence nanoparticles can effectively determine ornidazole with improved anti-photobleaching ability compared to free 1-naphthaleneboronic acid (Xia Jiao-yun, 2008).

  • Fluoride Sensor : Luis Ernesto Solís-Delgado et al. (2016) developed a novel 1,4,5,8-naphthalene diimide with two 3-phenylboronic acid groups that acts as a selective fluoride sensor. This work suggests potential for new naphthalene diimide receptors based on cooperative effects (Solís-Delgado et al., 2016).

  • Conducting Thin Films and Molecular Sensors : Naphthalene diimides, including derivatives of this compound, show potential in conducting thin films, molecular sensors, energy transfer, host-guest chemistry, and artificial photosynthesis. This was highlighted by S. Bhosale et al. (2008) (Bhosale et al., 2008).

  • Polymer Particles for Ornidazole Determination : Li Ge-xin (2006) found that novel polymer particles encapsulating naphthaleneboronic acid can effectively determine ornidazole, offering improved photobleaching resistance and interference resistance (Li Ge-xin, 2006).

  • Suzuki Cross-Couplings : C. Yang et al. (2005) demonstrated that ionic liquids can enhance palladium-catalyzed Suzuki cross-couplings of N-contained heterocyclic chlorides with naphthaleneboronic acids, leading to higher yields and easier product isolation compared to conventional organic solvents (Yang et al., 2005).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

1-Naphthaleneboronic acid can be used as a starting material for the preparation of 9-anthracene-spirobenzofluorene host materials . It can also be used as a substrate in fluorometric boronic acid-based saccharide sensors based on the Suzuki homocoupling reactions .

properties

IUPAC Name

naphthalen-1-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMMCEUVDBVXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC2=CC=CC=C12)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930396
Record name Naphthalen-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13922-41-3
Record name 1-Naphthylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13922-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthaleneboronic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalen-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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